Cevadine

Descripción general

Descripción

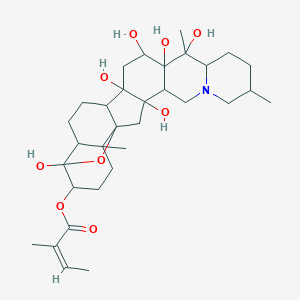

Cevadine is a naturally occurring alkaloid found in the seeds of the plant Schoenocaulon officinale, commonly known as sabadilla. It belongs to the class of steroidal alkaloids and is known for its potent insecticidal properties. The molecular formula of this compound is C₃₂H₄₉NO₉, and it has a molecular weight of 591.74 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cevadine can be synthesized through various chemical reactions involving the precursor compounds found in sabadilla seeds. The synthesis typically involves multiple steps, including esterification, oxidation, and cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound involves the extraction of the alkaloid from sabadilla seeds. The seeds are first ground into a fine powder, and the alkaloids are extracted using solvents such as ethanol or methanol. The extract is then purified through processes like chromatography to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions: Cevadine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce veratridine, another potent alkaloid .

Aplicaciones Científicas De Investigación

Toxicological Applications

Cevadine is primarily known for its toxicological implications, particularly in cases of poisoning. It is often studied alongside other alkaloids such as veratridine, which share similar toxic profiles.

Case Study: Fatal Poisonings

A notable case involved two fatalities attributed to the ingestion of Veratrum seeds, where both this compound and veratridine were identified in postmortem analyses. Blood concentrations of this compound were measured at 0.32 and 0.48 ng/mL, indicating a direct link to the ingestion of these toxic alkaloids .

Table 1: Toxicity Data for this compound

| Test Species | Route of Administration | LD50 (mg/kg) | Toxicity Category |

|---|---|---|---|

| Rat | Oral | >5000 | IV |

| Rabbit | Dermal | >2000 | III |

| Rat | Inhalation | >2.10 | IV |

This table summarizes acute toxicity data for this compound, highlighting its relatively low toxicity in controlled settings .

Pharmacological Research

This compound's pharmacological properties have made it a subject of interest in drug discovery and development processes.

Drug Discovery

This compound is being explored within the context of computer-aided drug design (CADD). This approach utilizes computational methods to predict the biological activity of compounds, potentially streamlining the drug discovery process. This compound's structural properties allow researchers to model its interactions with biological targets effectively .

Research has shown that this compound interacts with sodium channels, influencing cardiac function and potentially leading to arrhythmias under certain conditions.

Study on Sodium Channel Modulation

A study investigated the effects of this compound on sodium currents in cardiac myocytes, revealing that it modifies ion channel activity significantly. The modulation was found to be pH-dependent, affecting the amplitude and kinetics of sodium currents .

Clinical Implications

While primarily recognized for its toxicity, this compound's pharmacological effects also suggest potential therapeutic applications when used judiciously.

Case Series: Accidental Ingestion in Children

A retrospective study involving children who accidentally ingested Veratrum album highlighted mild gastrointestinal and neurological symptoms associated with low doses of this compound and veratridine. Most cases resolved without severe complications, indicating that while toxic, this compound can exhibit a favorable safety profile at low exposure levels .

Mecanismo De Acción

Cevadine exerts its effects by acting as a voltage-sensitive sodium channel agonist. It binds to sodium channels in nerve cells, causing prolonged depolarization and increased sodium ion influx. This disrupts normal nerve function, leading to paralysis and death in insects. The molecular targets of this compound include the sodium channels in the nervous system, and its action is similar to that of other alkaloids like veratridine .

Comparación Con Compuestos Similares

Veratridine: Like cevadine, veratridine is a potent sodium channel agonist found in sabadilla seeds. It has similar insecticidal properties but differs in its chemical structure and potency.

Protoveratrine: Another alkaloid with similar biological activity, protoveratrine is used in research for its effects on sodium channels.

Germine: Germine is a related alkaloid with similar insecticidal properties but different molecular targets and mechanisms of action.

Uniqueness of this compound: this compound is unique due to its specific binding affinity to sodium channels and its potent insecticidal activity. Its chemical structure allows for various modifications, making it a valuable compound for research and industrial applications .

Propiedades

IUPAC Name |

(1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl) 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49NO9/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36/h6,17,19-24,34,36-40H,7-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUCFOVFALNEOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861603 | |

| Record name | 4,12,14,16,17,20-Hexahydroxy-4,9-epoxycevan-3-yl 2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62-59-9 | |

| Record name | Cevadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of cevadine?

A1: this compound primarily targets voltage-gated sodium channels (Na+ channels) found in excitable cells like neurons and muscle cells [, ].

Q2: How does this compound affect sodium channels?

A2: this compound binds to Na+ channels and alters their gating properties. It prevents normal inactivation, leading to prolonged channel opening and increased sodium ion influx into the cell [, ].

Q3: What are the downstream consequences of this compound's action on sodium channels?

A3: The increased sodium influx caused by this compound leads to several effects:

- Depolarization: Persistent depolarization of the cell membrane [, ].

- Repetitive firing: Neurons and muscle cells display repetitive action potentials [, ].

- Muscle contraction: In skeletal muscle, this results in prolonged contractions rather than normal twitches [, ].

- Neurotransmitter release: Increased neuronal activity can trigger excessive release of neurotransmitters [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C32H49NO9 and its molecular weight is 591.7 g/mol [, ].

Q5: How is this compound structurally related to other Veratrum alkaloids?

A5: this compound is an ester alkaloid, like veratridine, and both share the same alkanolamine core structure, veracevine. They differ in the organic acid esterified to veracevine, with this compound possessing angelic acid while veratridine has veratric acid [, ].

Q6: What spectroscopic techniques are used to characterize this compound?

A6: this compound can be characterized using:

- Ultraviolet-visible (UV-Vis) spectroscopy: Useful for quantification and detecting the presence of this compound in mixtures [, ].

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information, including 1H and 13C assignments [, ].

- Mass spectrometry (MS): Allows for identification and quantification, especially when coupled with separation techniques like HPLC [, , ].

Q7: How stable is this compound under different environmental conditions?

A7: this compound exhibits varying stability:

- Sunlight: Degrades slowly upon exposure to sunlight [].

- Aqueous solutions: Breakdown is influenced by pH and time [].

Q8: Does this compound exhibit any catalytic properties?

A8: There's no evidence to suggest that this compound possesses catalytic properties. Its primary mode of action involves binding and modifying the function of sodium channels, rather than catalyzing chemical reactions.

Q9: How do structural modifications of this compound affect its activity on sodium channels?

A9: Structural changes, particularly in the ester side chain, significantly impact this compound's potency:

- Ester group: Essential for activity. Replacing it with other groups diminishes or abolishes its effect on sodium channels [, ].

- Alkanolamine core: Modifications to the veracevine core can alter binding affinity and potency [].

Q10: What are the challenges associated with formulating this compound for pharmaceutical applications?

A11: this compound's narrow therapeutic index and potential for toxicity pose challenges for its formulation. Additionally, its stability in different formulations and delivery systems needs careful consideration [].

Q11: Are there specific safety concerns and regulations regarding the handling and use of this compound?

A11: this compound is a highly toxic substance. Appropriate safety protocols and personal protective equipment are crucial when handling it. Users should consult relevant safety data sheets and comply with all local and national regulations.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A12: Limited data is available on this compound's specific ADME profile. Further research is needed to fully understand its pharmacokinetic properties.

Q13: What in vitro and in vivo models are used to study the effects of this compound?

A13: Researchers use various models:

- Isolated muscle preparations: Frog sartorius muscle is commonly used to study its effects on muscle contraction and membrane potential [, , , ].

- Giant axons: Squid and crayfish giant axons are employed to investigate its effects on neuronal action potentials and ionic currents [, , ].

- Animal models: Limited studies have explored its effects on cardiovascular and respiratory systems in animal models [, ].

Q14: What are the known toxic effects of this compound?

A14: this compound is highly toxic and can cause:

- Cardiovascular effects: Bradycardia, hypotension, arrhythmias [, , ].

- Respiratory effects: Respiratory depression, bronchoconstriction [].

- Neurological effects: Nausea, vomiting, paresthesias, seizures [].

- Gastrointestinal effects: Nausea, vomiting, diarrhea [].

Q15: How is this compound typically quantified in biological and environmental samples?

A15: Common analytical techniques include:

- High-performance liquid chromatography (HPLC): Coupled with UV-Vis or mass spectrometry for separation and quantification [, , ].

- Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS-MS): A highly sensitive and specific technique for identifying and quantifying this compound in complex matrices like serum and plant extracts [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.